molecular formula C21H14ClF3N6 B258156 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine

Número de catálogo B258156
Peso molecular: 442.8 g/mol
Clave InChI: MSENMALMFVPJBE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine, also known as CP-690,550, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a critical role in the signaling pathways of cytokines involved in immune responses. In

Aplicaciones Científicas De Investigación

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of transplant rejection and the treatment of lymphomas and leukemias.

Mecanismo De Acción

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine selectively inhibits JAK3, which is a key component of the signaling pathways of cytokines involved in immune responses. By inhibiting JAK3, this compound blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This results in the suppression of T-cell activation and proliferation, which is the basis for its potential therapeutic applications in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce the symptoms of autoimmune diseases in animal models and clinical trials. It has been demonstrated to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit T-cell proliferation, and induce apoptosis of activated T-cells. However, this compound has also been associated with some adverse effects, such as increased risk of infections, lymphoma, and other malignancies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune responses. It can be used to investigate the signaling pathways of cytokines involved in T-cell activation and proliferation, as well as the potential therapeutic applications of JAK3 inhibitors in autoimmune diseases. However, this compound has some limitations in lab experiments, such as its potential off-target effects, its limited solubility in water, and its relatively short half-life in vivo.

Direcciones Futuras

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has opened up new avenues for the development of JAK3 inhibitors as potential therapeutic agents for autoimmune diseases. Future research directions include the development of more potent and selective JAK3 inhibitors, the investigation of the long-term safety and efficacy of JAK3 inhibitors, and the exploration of the potential use of JAK3 inhibitors in combination with other immunomodulatory agents. Additionally, the role of JAK3 in other physiological processes beyond immune responses, such as hematopoiesis and neuronal signaling, is an area of active research.

Métodos De Síntesis

The synthesis of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine involves a series of chemical reactions that result in the formation of the pyrimidine ring and the tetrazole ring. The process starts with the reaction of 4-chlorobenzylamine with 2-cyclopropyl-4-(4-trifluoromethyl)phenylacetonitrile to form an intermediate compound. This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 2-cyclopropyl-4-(4-trifluoromethyl)phenyl-5,6-dihydropyrimidine-1(2H)-one to form this compound.

Propiedades

Fórmula molecular

C21H14ClF3N6

Peso molecular

442.8 g/mol

Nombre IUPAC

5-[1-(4-chlorophenyl)tetrazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C21H14ClF3N6/c22-15-7-9-16(10-8-15)31-20(28-29-30-31)17-11-26-19(13-1-2-13)27-18(17)12-3-5-14(6-4-12)21(23,24)25/h3-11,13H,1-2H2

Clave InChI

MSENMALMFVPJBE-UHFFFAOYSA-N

SMILES

C1CC1C2=NC=C(C(=N2)C3=CC=C(C=C3)C(F)(F)F)C4=NN=NN4C5=CC=C(C=C5)Cl

SMILES canónico

C1CC1C2=NC=C(C(=N2)C3=CC=C(C=C3)C(F)(F)F)C4=NN=NN4C5=CC=C(C=C5)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.